Cas no 496961-59-2 (tert-butyl N,N-bis(2-methylprop-2-en-1-yl)carbamate)

Technical Introduction: Tert-butyl N,N-bis(2-methylprop-2-en-1-yl)carbamate is a specialized carbamate derivative featuring two 2-methylprop-2-en-1-yl (isobutenyl) groups bonded to a nitrogen center, protected by a tert-butyloxycarbonyl (Boc) group. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and agrochemicals. The Boc group offers stability under basic conditions while remaining cleavable under acidic conditions, enabling controlled deprotection in multi-step syntheses. The isobutenyl substituents provide reactivity for further functionalization, such as polymerization or cross-linking, making it useful in materials science. Its structural design balances steric protection with synthetic flexibility, catering to advanced applications in fine chemical and polymer research.
tert-butyl N,N-bis(2-methylprop-2-en-1-yl)carbamate structure
496961-59-2 structure
Product Name:tert-butyl N,N-bis(2-methylprop-2-en-1-yl)carbamate
CAS No:496961-59-2
MF:C13H23NO2
MW:225.32722401619
CID:1538619
PubChem ID:135083645
Update Time:2025-10-29

tert-butyl N,N-bis(2-methylprop-2-en-1-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, bis(2-methyl-2-propenyl)-, 1,1-dimethylethyl ester
    • tert-butyl N,N-bis(2-methylprop-2-en-1-yl)carbamate
    • EN300-28274692
    • 496961-59-2
    • Inchi: 1S/C13H23NO2/c1-10(2)8-14(9-11(3)4)12(15)16-13(5,6)7/h1,3,8-9H2,2,4-7H3
    • InChI Key: GNXWXHWCNOJTJE-UHFFFAOYSA-N
    • SMILES: O(C(N(CC(=C)C)CC(=C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 225.17299
  • Monoisotopic Mass: 225.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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